3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide
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Overview
Description
3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide is an organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a nitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-amino-2-cyano-3-(3-aminophenyl)prop-2-enamide.
Reduction: Formation of 3-amino-2-aminoprop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic addition, substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyano-3-(3-nitroanilino)prop-2-enamide
- 3-Amino-2-cyano-3-(4-nitroanilino)prop-2-enamide
- 3-Amino-2-cyano-3-(2-nitroanilino)prop-2-enamide
Uniqueness
3-Amino-2-cyano-3-(3-nitroanilino)prop-2-enamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both amino and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
74914-56-0 |
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Molecular Formula |
C10H9N5O3 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-amino-2-cyano-3-(3-nitroanilino)prop-2-enamide |
InChI |
InChI=1S/C10H9N5O3/c11-5-8(10(13)16)9(12)14-6-2-1-3-7(4-6)15(17)18/h1-4,14H,12H2,(H2,13,16) |
InChI Key |
SXBHXKYNCHXDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=C(C#N)C(=O)N)N |
Origin of Product |
United States |
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